Compound Description: This compound is a lipophilic derivative of thalidomide designed to enhance its characteristics and efficacy. It has demonstrated immunomodulatory and anti-inflammatory effects. Studies have shown that 6P interacts with bovine serum albumin (BSA) through static quenching, forming a complex at site II (sub-domain IIIA) of BSA. []
Relevance: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P) and the target compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide share the core 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety, which is derived from thalidomide. Both compounds explore modifications around this core structure for potential therapeutic applications. []
Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. Unlike other mGluR5 PAMs that act on the MPEP binding site, CPPHA potentiates mGluR5 responses by binding to a novel allosteric site. [, , ]
Relevance: Both CPPHA and 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide contain the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl structural motif, suggesting potential exploration of similar chemical space and possibly related biological activities. []
Compound Description: NCFP is another potent and efficacious mGlu5 PAM from the CPPHA series. It binds to the same novel allosteric site on mGlu5 as CPPHA but displays greater subtype selectivity, making it more suitable for studying mGlu5 in the central nervous system. []
Relevance: NCFP and 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide share the common 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl core structure, further highlighting the relevance of this chemical motif in drug development. Additionally, NCFP, like CPPHA, interacts with a unique allosteric site on mGlu5, distinct from the traditional MPEP binding site. This suggests the potential for 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide to exhibit similar allosteric modulation properties. []
3,3′-Difluorobenzaldazine (DFB)
Compound Description: DFB is a selective allosteric potentiator of mGluR5. While DFB does not affect baseline calcium levels, it induces a leftward shift in the concentration-response curve to agonists in calcium mobilization assays. DFB also modulates mGluR5-mediated ERK1/2 phosphorylation. []
Relevance: Though structurally dissimilar to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide, DFB highlights the potential for allosteric modulation of mGluR5. This suggests that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide, with its structural similarity to other mGluR5 allosteric modulators like CPPHA and NCFP, might also exhibit allosteric modulation activity. []
Compound Description: VU-29 is a potent analog of the mGluR5 allosteric potentiator CDPPB. It binds to the MPEP site on mGluR5 and selectively potentiates mGluR5-mediated responses. []
Relevance: Though not directly related in structure to the target compound, VU-29, like CPPHA and NCFP, illustrates the potential for developing potent and selective mGluR5 potentiators. This information can guide the exploration of structure-activity relationships for 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide and its potential as an mGluR5 modulator. []
VU0001850 and VU0040237
Compound Description: These benzamide derivatives are novel mGlu5 PAMs identified through a high-throughput screen. They represent a distinct chemical class of mGlu5 allosteric modulators. []
Relevance: Although structurally different from 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide, VU0001850 and VU0040237 demonstrate the possibility of discovering new mGlu5 PAM scaffolds, encouraging further exploration of diverse chemical space for mGluR5 modulation. []
VU0357121
Compound Description: This compound is an optimized mGlu5 PAM from the same benzamide series as VU0001850 and VU0040237, demonstrating enhanced potency and efficacy. []
Relevance: Similar to the other mGlu5 PAMs discussed, VU0357121 emphasizes the potential for developing highly potent and selective mGlu5 modulators, suggesting valuable insights for exploring the structure-activity relationships of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide and its potential in mGluR5 pharmacology. []
VU0365396
Compound Description: VU0365396 is the first non-MPEP site neutral allosteric ligand discovered within the benzamide series of mGlu5 modulators. []
Relevance: VU0365396, alongside CPPHA and NCFP, highlights the existence of multiple allosteric sites on mGlu5. This finding suggests the possibility that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide, with its structural similarities to known mGluR5 allosteric modulators, might also interact with a unique allosteric site on the receptor. []
Compound Description: This compound is one of several phthalimide derivatives designed as potential drug candidates for treating sickle cell disease. [, ]
Relevance: This compound and 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide both belong to the class of phthalimide derivatives. Both compounds showcase the diverse applications of this chemical class in medicinal chemistry. [, ]
Compound Description: Lap desf 1 is a hybrid compound designed by linking hydroxyurea's nitric oxide-donating nitrate ester subunit and thalidomide's phthalimide ring. It has shown potent HbF-inducing and anti-inflammatory activities. []
Relevance: This compound and 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide share the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl subunit derived from thalidomide. This structural similarity suggests a possible exploration of shared chemical space and potential overlap in their biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.